molecular formula C20H22N2O4 B2759582 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide CAS No. 1103514-41-5

1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide

Cat. No.: B2759582
CAS No.: 1103514-41-5
M. Wt: 354.406
InChI Key: YUWIONLETGLGHQ-UHFFFAOYSA-N
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Description

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide is an indoline-2-carboxamide derivative characterized by a 3,4-dimethoxyphenyl acetyl substituent and an N-methyl group on the indoline core.

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)acetyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-21-20(24)16-12-14-6-4-5-7-15(14)22(16)19(23)11-13-8-9-17(25-2)18(10-13)26-3/h4-10,16H,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWIONLETGLGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide typically involves multiple steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions using appropriate dimethoxybenzene derivatives.

    Acetylation: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate compound with methylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The indoline core can bind to various biological targets, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related indoline-2-carboxamide derivatives from the evidence, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects and Structural Variations

Compound Name (Reference) Aryl/Phenoxy Substituent Indoline Core Modification Yield (%) Key Spectral Data (δH/δC)
Target Compound 3,4-Dimethoxyphenyl N-methyl N/A N/A
Compound 45 4-Chloro-3-fluorophenyl N-methyl 27 δH: 7.35–7.15 (m, 3H)
Compound 46 3,4-Difluorophenyl N-methyl 15 δH: 7.25–7.10 (m, 3H)
Compound 47 4-Fluorophenyl N-methyl 54 δH: 7.30–7.15 (m, 2H)
Compound 48 4-Chlorophenoxy N,N-dimethyl 57 δH: 6.90–6.75 (m, 2H)
Compound 49 4-Chlorophenoxy N-ethyl 57 δH: 6.85–6.70 (m, 2H)

Key Observations:

  • Substituent Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound is electron-donating, contrasting with the electron-withdrawing halogens (Cl, F) in compounds 45–45.
  • Synthetic Yields: Halogenated derivatives (compounds 45–47) exhibit lower yields (15–54%) compared to phenoxy-substituted analogs (48–49, 57%), suggesting steric or electronic challenges in coupling reactions for halogenated aryl groups .
  • Core Modifications: N-methyl (target, 45–47) vs. N,N-dimethyl (48) or N-ethyl (49) groups influence steric bulk and hydrogen-bonding capacity, which may affect binding to biological targets like Trypanosoma enzymes .

Spectral and Analytical Data

While the target compound’s spectral data are unavailable, comparisons can be inferred:

  • 1H NMR Shifts: The 3,4-dimethoxy group would likely produce distinct aromatic proton signals (e.g., δH ~6.8–7.0 for methoxy-adjacent protons) compared to halogenated analogs (δH ~7.1–7.4) due to electron-donating effects .
  • Mass Spectrometry: HRMS data for analogs (e.g., compound 45: [M+H]+ 387.1012) suggest the target compound would exhibit a molecular ion consistent with its higher molecular weight (C20H22N2O4, theoretical [M+H]+ ~367.16).

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-(3,4-dimethoxyphenyl)acetyl)-N-methylindoline-2-carboxamide to ensure high yield and purity?

Answer:

  • Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for efficient amide bond formation under mild conditions (0–5°C) to minimize side reactions .
  • Monitoring : Employ TLC (hexane:ethyl acetate, 9:3 v:v) to track reaction progress and confirm intermediate formation .
  • Purification : Utilize column chromatography or repeated washes with sodium bicarbonate and brine to remove unreacted starting materials .
  • Characterization : Validate purity via melting point analysis, elemental analysis (±0.5% error margin), and spectroscopic methods (1H/13C NMR in DMSO-d6) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) to confirm substitution patterns on the phenyl ring .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+H]+) and rule out impurities .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >98% .
  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions in the crystal lattice for analogs with similar substituents .

Q. How do substituents on the phenyl ring (e.g., 3,4-dimethoxy groups) influence the compound’s physicochemical and biological properties?

Answer:

  • Solubility : Methoxy groups enhance aqueous solubility via hydrogen bonding, critical for bioavailability .
  • Steric Effects : Bulky 3,4-dimethoxy substituents may reduce binding affinity to flat enzymatic pockets but improve selectivity for targets with hydrophobic cavities .
  • Electron Density : Electron-donating methoxy groups stabilize charge-transfer interactions in receptor binding, as observed in analogs with similar aryl moieties .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design of derivatives with enhanced target specificity?

Answer:

  • Reaction Path Search : Use quantum chemical calculations (DFT) to predict transition states and optimize reaction conditions, reducing trial-and-error experimentation .
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or GPCRs) to prioritize derivatives with optimal binding energies .
  • ADMET Prediction : Apply machine learning models to forecast pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier penetration) early in design .

Q. What strategies resolve contradictions in biological activity data across experimental models (e.g., in vitro vs. in vivo)?

Answer:

  • Dose-Response Curves : Compare IC50 values across cell lines (e.g., HEK293 vs. HepG2) to identify model-specific toxicity or off-target effects .
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites in vivo that may not be present in cell-based assays .
  • Positive Controls : Include structurally validated analogs (e.g., indole-2-carboxamide derivatives) to benchmark activity and normalize inter-study variability .

Q. What methodologies are critical for assessing the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, followed by HPLC quantification of degradation products .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and storage recommendations .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

  • Scaffold Modification : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogen or alkyl groups) and compare bioactivity .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using 3D-QSAR models .
  • Biological Assays : Test derivatives against panels of disease-relevant targets (e.g., kinases, proteases) to establish selectivity profiles .

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